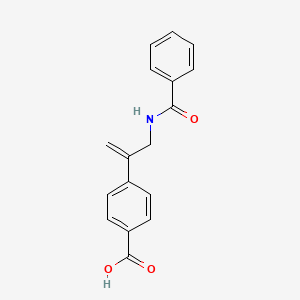![molecular formula C8H15NO B12627635 4-[(Propan-2-yl)amino]pent-3-en-2-one CAS No. 918307-91-2](/img/structure/B12627635.png)
4-[(Propan-2-yl)amino]pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Propan-2-yl)amino]pent-3-en-2-one: is an organic compound that belongs to the class of enaminones Enaminones are characterized by the presence of an amino group linked by a carbon-carbon double bond to a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Propan-2-yl)amino]pent-3-en-2-one typically involves the reaction of an appropriate amine with a diketone. One common method is the reaction between isopropylamine and 2,4-pentanedione. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Propan-2-yl)amino]pent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted enaminones depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[(Propan-2-yl)amino]pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(Propan-2-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-penten-2-one: Similar structure but with an amino group instead of an isopropylamino group.
4-[(Naphthalen-1-yl)amino]pent-3-en-2-one: Contains a naphthyl group instead of an isopropyl group.
Uniqueness
4-[(Propan-2-yl)amino]pent-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylamino group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
918307-91-2 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
4-(propan-2-ylamino)pent-3-en-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)9-7(3)5-8(4)10/h5-6,9H,1-4H3 |
Clave InChI |
SKKSWNSECDCYOD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=CC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Chloropropoxy)-5-methoxypyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12627570.png)
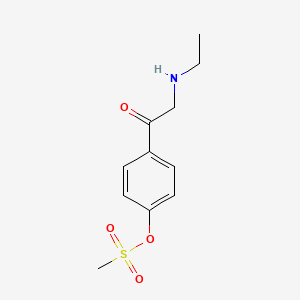
![3-([1,1'-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627586.png)

![6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12627597.png)
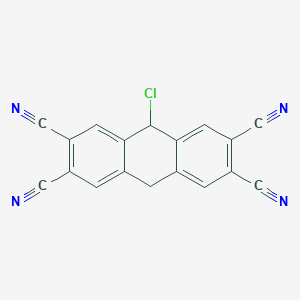
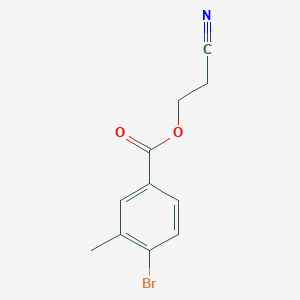
![8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12627615.png)
![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)

![2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide](/img/structure/B12627623.png)
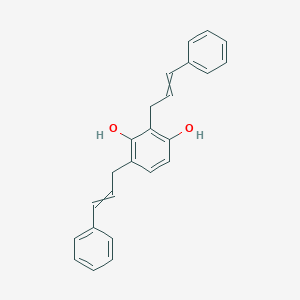
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12627630.png)
